molecular formula C28H29N3O3 B299407 N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide

N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide

货号 B299407
分子量: 455.5 g/mol
InChI 键: RQUOKTXSBQJGAP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, commonly known as DPP-4 inhibitor, is a class of medication used to treat type 2 diabetes. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which breaks down the hormone glucagon-like peptide 1 (GLP-1). GLP-1 is responsible for stimulating insulin secretion, reducing glucagon secretion, and slowing gastric emptying, all of which help to lower blood sugar levels.

作用机制

N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors work by inhibiting the enzyme N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, which breaks down GLP-1. GLP-1 is responsible for stimulating insulin secretion, reducing glucagon secretion, and slowing gastric emptying, all of which help to lower blood sugar levels. By inhibiting N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors increase the levels of GLP-1, leading to improved glycemic control.
Biochemical and Physiological Effects:
N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have several biochemical and physiological effects. They increase the levels of GLP-1, which stimulates insulin secretion, reduces glucagon secretion, and slows gastric emptying. They also improve beta-cell function, reduce insulin resistance, and lower blood pressure. Additionally, N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have been shown to have anti-inflammatory and antioxidant effects.

实验室实验的优点和局限性

The advantages of using N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors in lab experiments include their specificity for N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, their ability to increase GLP-1 levels, and their established safety profile. However, N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have limitations, such as their short half-life, which may require frequent dosing, and their potential for off-target effects.

未来方向

Future research on N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors could focus on developing new compounds with improved pharmacokinetic properties, such as longer half-lives and increased selectivity for N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide. Additionally, research could explore the potential of N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors in treating other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. Finally, research could investigate the mechanisms underlying the cardiovascular benefits of N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors, which could lead to the development of new therapies for cardiovascular disease.

合成方法

The synthesis of N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors involves the use of various chemical reactions and techniques. One common method involves the condensation of 2,6-dimethylaniline with 4-ethylbenzaldehyde to form the intermediate compound N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-4-ethylbenzamide. This intermediate is then reacted with pyrrolidine-3-carboxylic acid to form the final product, N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide.

科学研究应用

N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have been extensively studied for their therapeutic potential in treating type 2 diabetes. Research has shown that N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors can improve glycemic control, reduce insulin resistance, and lower blood pressure in patients with type 2 diabetes. Additionally, N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have been shown to have cardiovascular benefits, such as reducing the risk of heart failure and improving endothelial function.

属性

产品名称

N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide

分子式

C28H29N3O3

分子量

455.5 g/mol

IUPAC 名称

N-[2-[(2,6-dimethylphenyl)carbamoyl]phenyl]-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C28H29N3O3/c1-4-20-12-14-22(15-13-20)31-17-21(16-25(31)32)27(33)29-24-11-6-5-10-23(24)28(34)30-26-18(2)8-7-9-19(26)3/h5-15,21H,4,16-17H2,1-3H3,(H,29,33)(H,30,34)

InChI 键

RQUOKTXSBQJGAP-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3C(=O)NC4=C(C=CC=C4C)C

规范 SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3C(=O)NC4=C(C=CC=C4C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。